Pirenzepine

説明

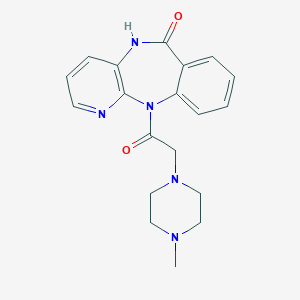

Structure

3D Structure

特性

IUPAC Name |

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHMFHUVIITRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023487 | |

| Record name | Pirenzepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pirenzepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.82e-01 g/L | |

| Record name | Pirenzepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28797-61-7 | |

| Record name | Pirenzepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28797-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirenzepine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028797617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirenzepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirenzepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirenzepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRENZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G0285N20N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pirenzepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pirenzepine's Mechanism of Action on M1 Receptors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pirenzepine is a tricyclic antimuscarinic agent recognized for its selective antagonist activity at the M1 muscarinic acetylcholine receptor (mAChR). This property distinguishes it from non-selective antagonists like atropine, affording a more targeted pharmacological profile.[1] Initially developed for the treatment of peptic ulcers due to its ability to reduce gastric acid secretion with fewer systemic anticholinergic side effects, its mechanism of action has been a subject of extensive research.[1][2] This document provides an in-depth examination of the molecular interactions, signaling pathways, and quantitative pharmacology of pirenzepine at the M1 receptor, incorporating detailed experimental methodologies and data representations.

Core Mechanism of Antagonism

Pirenzepine functions as a selective antagonist of the M1 muscarinic receptor, a G-protein coupled receptor (GPCR) predominantly located in the central nervous system, sympathetic ganglia, and gastric parietal cells.[1][2] It exerts its effect by binding to the M1 receptor and inhibiting the action of the endogenous agonist, acetylcholine (ACh).[2] This blockade prevents the receptor from adopting its active conformation, thereby inhibiting the initiation of downstream intracellular signaling cascades.[2]

While often classified as a competitive antagonist, studies have revealed a more complex interaction. The antagonism by pirenzepine can be time- and concentration-dependent, appearing noncompetitive under non-equilibrium conditions, such as those in rapid functional assays.[3] This "pseudo-noncompetitive" behavior may be attributed to a slow dissociation rate or a multi-step binding process, suggesting that simple competitive models may not fully capture its kinetic profile.[3]

M1 Receptor Signaling Pathway Inhibition

The M1 receptor canonically couples to the Gαq/11 family of G proteins. Agonist binding triggers a conformational change, leading to the activation of phospholipase C (PLC).[4] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[4] DAG, along with the elevated Ca2+, activates protein kinase C (PKC). Pirenzepine blocks these M1 receptor-mediated events, including PIP2 breakdown and subsequent calcium-dependent depolarization in neurons.[5][6]

In certain neuronal contexts, M1 receptor activity has also been shown to modulate the AMP-activated protein kinase (AMPK) and PGC-1α signaling axis, which is involved in cellular energy homeostasis and mitochondrial function.[7] Antagonism of the M1 receptor by pirenzepine can activate this pathway, leading to neuroprotective effects.[7]

Advanced Binding Kinetics and Receptor Dimerization

Recent evidence suggests that pirenzepine's interaction with the M1 receptor is more intricate than simple competitive antagonism. Using fluorescence-based approaches, it has been demonstrated that M1 receptors exist predominantly as monomers in the absence of a ligand.[8][9] The binding of pirenzepine promotes receptor dimerization.[8][9] This process is described by a three-step mechanism:

-

Initial Binding: Pirenzepine rapidly binds to a peripheral, low-affinity site on the M1 receptor.

-

Conformational Change: This initial binding induces a series of conformational changes, allowing the ligand to move deeper into the receptor's binding pocket.

-

Dimerization and High-Affinity State: The receptor-ligand complex transitions to a high-affinity dimeric state.[8][9]

This model reconciles complex kinetic data and highlights that ligand binding can be a dynamic process that actively reorganizes receptor complexes on the cell surface.[8]

Quantitative Pharmacology

Pirenzepine's selectivity for the M1 receptor is quantified by its significantly higher binding affinity (lower Ki or Kd value) and functional potency for M1 compared to other muscarinic subtypes (M2-M5). The table below summarizes key quantitative data from various studies.

| Parameter | M1 | M2 | M3 | M4 | M5 | Tissue/Cell Line | Reference |

| Ki (nM) | 18.6 | 588 | - | - | - | Rabbit Sympathetic Ganglia | [10] |

| Ki (nM) | 21 | 310 (AC Inh.) | - | - | - | Rat Brain | [5] |

| Kd (nM) | 12 | 168 | - | - | - | Rat Brain | [5] |

| Ki (nM) | 18.2 | 1148 | 251 | 100 | 141 | Cloned Human Receptors (CHO-K1) | [11] |

| pKi | 8.74 | 7.35 | 8.19 | 8.32 | 8.32 | Cloned Human Receptors (CHO-K1) | [11] |

| Kd (nM) | 4.0 | - | - | - | - | NG 108-15 Hybrid Cells | [12] |

| Ki (nM) | 18 | 480-690 | - | - | - | Bovine Cerebral Cortex & Trachea | [13] |

| pA2 | 8.49 | 6.63 | 8.04 | - | - | Rabbit Vas Deferens, Rat Atria/Ileum | [11] |

| pA2 | 7.5 | - | - | - | - | Rat Nucleus Accumbens | [14] |

AC Inh. refers to the functional assay measuring inhibition of adenylate cyclase, typically mediated by M2/M4 receptors.

Key Experimental Protocols

This technique is used to determine the affinity (Ki) of an unlabeled compound (pirenzepine) for a receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: The tissue or cells expressing the M1 receptor (e.g., cerebral cortex, CHO cells with cloned receptors) are homogenized and centrifuged to isolate a membrane fraction rich in receptors.[13]

-

Incubation: A constant concentration of a high-affinity radioligand (e.g., [3H]-pirenzepine or a non-selective antagonist like [3H]-N-methylscopolamine) is incubated with the membrane preparation.[11][15]

-

Competition: The incubation is performed in the presence of varying concentrations of unlabeled pirenzepine.

-

Separation: After reaching equilibrium, the reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of pirenzepine. The IC50 (concentration of pirenzepine that inhibits 50% of specific binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

This functional assay measures the accumulation of inositol phosphates (IPs), the breakdown products of PIP2, to quantify M1 receptor activation. Antagonism is measured by the ability of pirenzepine to block agonist-induced IP accumulation.

Methodology:

-

Cell Labeling: Cells expressing M1 receptors (e.g., N1E-115 neuroblastoma cells) are incubated with [3H]-myo-inositol, which is incorporated into the cell membrane as [3H]-phosphatidylinositols.[5]

-

Pre-incubation: Cells are washed and pre-incubated with lithium chloride (LiCl), which blocks the degradation of inositol phosphates, allowing them to accumulate.

-

Antagonist & Agonist Treatment: Cells are incubated with varying concentrations of pirenzepine before the addition of a muscarinic agonist (e.g., carbachol) to stimulate PI hydrolysis.[5]

-

Extraction: The reaction is stopped, and soluble inositol phosphates are extracted from the cells.

-

Separation & Quantification: The [3H]-inositol phosphates are separated from other components using anion-exchange chromatography and quantified by scintillation counting.

-

Data Analysis: The ability of pirenzepine to inhibit the agonist-induced accumulation of [3H]-IPs is used to determine its potency (IC50 or Ki).[5]

FCS is a powerful technique used to study the diffusion and concentration of fluorescently-labeled molecules in living cells, making it ideal for investigating receptor dimerization.

Methodology:

-

Cell Line Preparation: A cell line stably expressing M1 receptors fused to a fluorescent protein (e.g., EGFP-hM1) is used.[8]

-

Microscopy: A confocal microscope is used to focus a laser into a tiny, diffraction-limited observation volume within the membrane of a single living cell.

-

Data Acquisition: As fluorescently-tagged M1 receptors diffuse through the observation volume, they emit photons. The fluctuations in this fluorescence intensity over time are recorded.

-

Autocorrelation Analysis: The raw data is subjected to autocorrelation analysis, which yields information about the average transit time of the molecules through the volume (related to diffusion speed) and the average number of molecules in the volume.

-

Brightness Analysis: The molecular brightness (photons emitted per molecule) is calculated. A dimer, containing two fluorescent proteins, will be approximately twice as bright as a monomer. By analyzing the distribution of molecular brightness in the absence and presence of pirenzepine, the proportion of monomeric versus dimeric receptors can be determined.[8]

Conclusion

The mechanism of action of pirenzepine at the M1 receptor is multifaceted. While its primary function is selective antagonism of the canonical Gq/PLC signaling pathway, its pharmacological profile is enriched by complex binding kinetics, a pseudo-noncompetitive nature under certain conditions, and the ability to induce receptor dimerization. A thorough understanding of these properties, supported by quantitative binding data and sophisticated biophysical techniques, is crucial for its application as a pharmacological tool and for the development of next-generation M1-selective therapeutic agents.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]

- 3. Pseudo-noncompetitive antagonism of muscarinic receptor-mediated cyclic GMP formation and phosphoinositide hydrolysis by pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of phospholipase C-gamma1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium-dependent pirenzepine-sensitive muscarinic response in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI - Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy [jci.org]

- 8. Pirenzepine Promotes the Dimerization of Muscarinic M1 Receptors through a Three-step Binding Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pirenzepine promotes the dimerization of muscarinic M1 receptors through a three-step binding process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of telenzepine with muscarinic receptors in mammalian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-affinity [3H]pirenzepine binding to putative M1 muscarinic sites in the neuroblastoma x glioma hybrid cell line (NG 108-15) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Muscarinic receptors discriminated by pirenzepine are involved in the regulation of neurotransmitter release in rat nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Selective Antagonist: A Technical Guide to the Discovery and Development of Pirenzepine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of pirenzepine, a landmark drug in the field of gastroenterology and muscarinic receptor pharmacology. We will delve into its selective mechanism of action, the experimental methodologies that defined its characterization, and the key milestones that marked its journey from laboratory synthesis to clinical application.

Discovery and Historical Context

Pirenzepine (trade name Gastrozepin) emerged from the research and development efforts of Boehringer Ingelheim in the late 1970s.[1][2] At the time, the prevailing treatment for peptic ulcer disease involved non-selective antimuscarinic agents, which were fraught with undesirable side effects due to their widespread action on various bodily systems. The discovery of pirenzepine marked a significant advancement, as it was the first M1-selective muscarinic receptor antagonist.[3] This selectivity for the M1 receptor subtype, predominantly found in gastric parietal cells, allowed for a targeted reduction in gastric acid secretion without the broad anticholinergic side effects associated with its predecessors.[3]

Early clinical trials conducted in the late 1970s and early 1980s demonstrated pirenzepine's efficacy in promoting the healing of duodenal and gastric ulcers, validating its therapeutic potential.[2] Its development paved the way for a more nuanced understanding of muscarinic receptor subtypes and their distinct physiological roles, influencing future drug design and discovery.

Mechanism of Action and Receptor Selectivity

Pirenzepine exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its key innovation lies in its selectivity for the M1 receptor subtype over other muscarinic receptors (M2, M3, M4, and M5).

Receptor Binding Affinity

The selectivity of pirenzepine is quantified by its binding affinity (Ki) for each muscarinic receptor subtype. A lower Ki value indicates a higher binding affinity. The data presented below, compiled from various radioligand binding studies, clearly illustrates pirenzepine's preference for the M1 receptor.

| Receptor Subtype | Ki (nM) | pKi | Reference(s) |

| M1 | 10.3 - 18 | 7.74 - 8.0 | [4][5] |

| M2 | 97.5 - 273 | 6.56 - 7.01 | [4][6] |

| M3 | ~273 | ~6.56 | [6] |

| M4 | - | - | - |

| M5 | - | - | - |

Note: The binding affinities can vary between studies depending on the experimental conditions, such as the radioligand used, the tissue or cell line preparation, and the assay buffer composition. The table provides a representative range of reported values.

Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[7][8] Upon activation by acetylcholine, the M1 receptor initiates a signaling cascade that leads to increased intracellular calcium levels and the activation of protein kinase C (PKC). Pirenzepine, by blocking the binding of acetylcholine to the M1 receptor, inhibits this signaling pathway, thereby reducing gastric acid secretion.

References

- 1. Pirenzepine - Wikipedia [en.wikipedia.org]

- 2. Pirenzepine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in peptic ulcer disease and other allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]

- 4. High-affinity [3H]pirenzepine binding to putative M1 muscarinic sites in the neuroblastoma x glioma hybrid cell line (NG 108-15) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

Pirenzepine Hydrochloride: A Technical Guide for Researchers

CAS Number: 29868-97-1[1][2][3][4][5]

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental methodologies related to pirenzepine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Pirenzepine hydrochloride is a white to off-white crystalline solid.[3][6] It is the dihydrochloride salt of pirenzepine.[1][2] Key quantitative data regarding its chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₁N₅O₂ · 2HCl or C₁₉H₂₃Cl₂N₅O₂ | [1][2][4][5] |

| Molecular Weight | 424.3 g/mol | [1][2][5] |

| Melting Point | 248-250 °C | [3][7] |

| >238 °C (decomposition) | [8] | |

| 257-259 °C (decomposition) | [6] | |

| Solubility | Water: 50 mg/mL, 75 mg/mL (with sonication), Soluble to 100 mM | [3][9][10] |

| PBS (pH 7.2): ~10 mg/mL | [2][11] | |

| DMSO: Soluble | [8] | |

| Appearance | White to off-white crystalline powder/solid | [3][4][6] |

| λmax | 280 nm | [2][11] |

Mechanism of Action and Signaling Pathway

Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor (M1-mAChR).[2][12] Its selectivity for the M1 receptor subtype over M2, M3, and M4 receptors is a key feature of its pharmacological profile.[2][3] The M1 receptor is predominantly located in the central nervous system and on gastric parietal cells.[12]

By antagonizing the M1 receptor, pirenzepine inhibits the action of acetylcholine.[12] In the gastrointestinal system, this blockade leads to a significant reduction in gastric acid secretion.[12] This action forms the basis of its therapeutic use in treating peptic ulcers.[3][12]

The M1 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. The binding of an agonist (like acetylcholine) to the M1 receptor initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. Pirenzepine, as an antagonist, blocks the initiation of this signaling pathway.

Experimental Protocols

The following sections summarize the methodologies for key experiments involving pirenzepine hydrochloride, as derived from the scientific literature. These are not exhaustive protocols but provide an overview of the experimental setups.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of pirenzepine for muscarinic receptors.

-

Objective: To quantify the interaction between pirenzepine and different muscarinic receptor subtypes.

-

General Methodology:

-

Membrane Preparation: Membranes from tissues or cells expressing the muscarinic receptor subtype of interest (e.g., CHO cells overexpressing human M1-M5 receptors) are prepared.

-

Incubation: The membranes are incubated with a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine or [³H]-pirenzepine) and varying concentrations of pirenzepine.

-

Equilibrium: The incubation is carried out for a sufficient time and at a specific temperature (e.g., 2 hours at 21°C) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine. The concentration of pirenzepine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated and then converted to the inhibition constant (Ki).

-

Functional Assays

This in vivo assay measures the functional effect of pirenzepine on gastric acid production.

-

Objective: To determine the potency of pirenzepine in inhibiting gastric acid secretion.

-

Animal Model: Typically performed in rats.

-

General Methodology:

-

Animal Preparation: Rats are anesthetized, and the pylorus is ligated to allow for the collection of gastric juices.

-

Drug Administration: Pirenzepine or a vehicle control is administered, often intravenously.

-

Stimulation: Gastric acid secretion is stimulated using an agent like pentagastrin or by inducing a physiological stimulus.

-

Sample Collection: After a set period, the animal is euthanized, and the stomach contents are collected.

-

Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., NaOH).

-

Data Analysis: The dose of pirenzepine that causes a 50% inhibition of acid output (ID₅₀) is calculated.

-

This ex vivo assay assesses the effect of pirenzepine on smooth muscle contraction mediated by muscarinic receptors.

-

Objective: To evaluate the antagonistic effect of pirenzepine on acetylcholine-induced smooth muscle contraction.

-

Tissue Preparation: A segment of the ileum from a guinea pig is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated.

-

Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.

-

Procedure:

-

A cumulative concentration-response curve to an agonist like carbachol or acetylcholine is established.

-

The tissue is then incubated with a fixed concentration of pirenzepine for a specific duration.

-

A second concentration-response curve to the agonist is generated in the presence of pirenzepine.

-

-

Data Analysis: The dose-ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated. This allows for the determination of the pA₂, a measure of the antagonist's affinity.

Biochemical Assays

This assay measures the effect of pirenzepine on the M1 receptor-mediated production of inositol phosphates.

-

Objective: To determine if pirenzepine blocks the Gq-mediated signaling pathway.

-

General Methodology:

-

Cell Culture and Labeling: Cells expressing M1 receptors are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.

-

Incubation: The labeled cells are pre-incubated with pirenzepine or vehicle, followed by stimulation with a muscarinic agonist (e.g., carbachol).

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

-

Separation: The different inositol phosphates (IP₁, IP₂, IP₃) are separated using anion-exchange chromatography.

-

Quantification: The radioactivity in each fraction is measured by liquid scintillation counting.

-

-

Data Analysis: The ability of pirenzepine to inhibit the agonist-induced accumulation of inositol phosphates is quantified.

This assay is used to assess the effect of pirenzepine on M2/M4 receptor-mediated signaling, often as a measure of its selectivity.

-

Objective: To determine the selectivity of pirenzepine for M1 (Gq-coupled) versus M2/M4 (Gi-coupled) receptors.

-

General Methodology:

-

Membrane Preparation: Membranes from cells or tissues expressing Gi-coupled muscarinic receptors (e.g., heart) are used.

-

Assay Conditions: The assay mixture contains the membranes, ATP (the substrate for adenylate cyclase), and agents to stimulate adenylate cyclase (e.g., forskolin).

-

Incubation: The membranes are incubated with a muscarinic agonist (which will inhibit adenylate cyclase) in the presence of varying concentrations of pirenzepine.

-

cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured, typically using a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The potency of pirenzepine in reversing the agonist-induced inhibition of adenylate cyclase is determined. Comparing this potency to its potency in the phosphoinositide breakdown assay reveals its selectivity.

References

- 1. Inhibition of gastric emptying and secretion by pirenzepine and atropine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pirenzepine selectively inhibits gastric acid secretion: a comparative pharmacological study between pirenzepine and seven other antiacetylcholine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of gastric acid secretion by pirenzepine (LS 519) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complete inhibition of food-stimulated gastric acid secretion by combined application of pirenzepine and ranitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Pirenzepina as an inhibitor of gastric secretion (experimental research)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of pH on the affinity of pirenzepine for muscarinic receptors in the guinea-pig ileum and rat fundus strip - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pirenzepine Promotes the Dimerization of Muscarinic M1 Receptors through a Three-step Binding Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylcholine - Wikipedia [en.wikipedia.org]

- 12. research.monash.edu [research.monash.edu]

Pirenzepine's Selectivity for Muscarinic Acetylcholine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional selectivity of pirenzepine for the five muscarinic acetylcholine receptor (mAChR) subtypes (M1, M2, M3, M4, and M5). Pirenzepine, a tricyclic benzodiazepine derivative, is a well-established antagonist that has been instrumental in the pharmacological characterization of mAChR subtypes due to its notable selectivity, particularly for the M1 receptor.[1][2][3] This document compiles quantitative data from various studies, details the experimental methodologies used to determine these values, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Analysis of Pirenzepine Selectivity

The selectivity of pirenzepine is demonstrated by the significant differences in its binding affinity (Ki) and functional potency (IC50/pA2) across the five muscarinic receptor subtypes. The data presented below, collated from multiple radioligand binding and functional studies, highlights pirenzepine's approximately 10- to 50-fold higher affinity for the M1 receptor compared to the M2, M3, M4, and M5 subtypes.

Table 1: Pirenzepine Binding Affinities (Ki) for Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Source Tissue/Cell Line | Radioligand | Reference |

| M1 | 1.8 ± 1.4 | Bovine cerebral cortex | [3H]-quinuclidinyl benzilate | [1] |

| 12 | Rat brain | Not Specified | ||

| 18 | Human cloned (CHO-K1 cells) | [3H]-N-methylscopolamine | [4] | |

| 21 | Rat brain | Not Specified | ||

| M2 | 115 - 174 | Pig atrial sarcolemma | [3H]-N-methylscopolamine / [3H]-Oxotremorine-M | [5] |

| 310 | Rat brain | Not Specified | ||

| 480 - 690 | Bovine tracheal mucosa & smooth muscle | [3H]-quinuclidinyl benzilate | [1] | |

| 480 | Human cloned (CHO-K1 cells) | [3H]-N-methylscopolamine | [4] | |

| M3 | 300 | Human cloned (CHO-K1 cells) | [3H]-N-methylscopolamine | [4] |

| M4 | 100 | Human cloned (CHO-K1 cells) | [3H]-N-methylscopolamine | [4] |

| M5 | 230 | Human cloned (CHO-K1 cells) | [3H]-N-methylscopolamine | [4] |

Table 2: Pirenzepine Functional Potency (IC50/pA2) at Muscarinic Receptor Subtypes

| Receptor Subtype | Potency Value | Assay Type | Tissue/Cell Line | Reference |

| M1 | pA2 = 7.5 | [14C]-dopamine release | Rat nucleus accumbens slices | [6] |

| IC50 = 66 nM - 1 µM | [3H]NMS displacement | Human brain | [7] | |

| M2 | EC50 = 77.5 ± 10.3 µM | GTP hydrolysis inhibition | Pig atrial sarcolemma | [5] |

| pA2 = 6.63 | Functional antagonism | Rat left atria | [4] |

Experimental Protocols

The determination of pirenzepine's binding affinity and functional potency relies on established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Competition Binding Assay

Radioligand binding assays are the gold standard for determining the affinity (Ki) of an unlabeled compound, such as pirenzepine, for a receptor.[8] This is achieved by measuring the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of pirenzepine for each muscarinic receptor subtype.

Materials:

-

Membrane Preparations: Homogenates of tissues or cells expressing the muscarinic receptor subtype of interest (e.g., bovine cerebral cortex for M1, pig atrial sarcolemma for M2, or CHO-K1 cells stably expressing cloned human M1-M5 receptors).[1][4][5]

-

Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).[1][4]

-

Unlabeled Ligand: Pirenzepine hydrochloride.

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 10 mM, pH 7.4) containing physiological concentrations of ions like NaCl and MgCl2.[5]

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Incubation: In a series of tubes or a 96-well plate, a fixed concentration of the radioligand and a fixed amount of the membrane preparation are incubated with increasing concentrations of pirenzepine.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[5]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of pirenzepine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the effect of a ligand on a cellular response mediated by the receptor. For an antagonist like pirenzepine, its potency is typically determined by its ability to inhibit the response induced by a muscarinic agonist.

Example: Inhibition of GTP Hydrolysis (for M2 receptors)

Objective: To determine the functional potency (EC50) of pirenzepine as an inverse agonist at the M2 receptor.[5]

Materials:

-

Membrane Preparation: Sarcolemma from tissues rich in M2 receptors, such as pig atria.[5]

-

[γ-32P]GTP: Radiolabeled GTP to measure GTPase activity.

-

Pirenzepine: The compound to be tested.

-

Assay Buffer: Tris-HCl buffer containing MgCl2, NaCl, and other components to support G-protein activity.[5]

Procedure:

-

Incubation: Atrial membranes are incubated with [γ-32P]GTP in the presence of varying concentrations of pirenzepine.

-

Reaction: The GTPase reaction is allowed to proceed for a specific time at a controlled temperature.

-

Termination: The reaction is stopped, and the amount of hydrolyzed [32P]Pi is separated from the unhydrolyzed [γ-32P]GTP.

-

Quantification: The amount of [32P]Pi is measured to determine the rate of GTP hydrolysis.

-

Data Analysis: The concentration of pirenzepine that produces 50% of the maximal inhibition of basal GTPase activity (EC50) is determined.

Signaling Pathways of Muscarinic Receptor Subtypes

The five muscarinic receptor subtypes couple to different heterotrimeric G proteins, leading to distinct intracellular signaling cascades. This differential coupling is the basis for the diverse physiological effects mediated by these receptors.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

The M1, M3, and M5 receptors primarily couple to G proteins of the Gq/11 family.[9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).[10]

M2 and M4 Receptor Signaling (Gi/o Pathway)

The M2 and M4 receptors couple to G proteins of the Gi/o family.[9] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[9]

Pirenzepine's Selectivity Profile: A Logical Relationship

The data presented in this guide can be summarized in a logical diagram that illustrates pirenzepine's selectivity profile.

References

- 1. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pirenzepine distinguishes between different subclasses of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pirenzepine Promotes the Dimerization of Muscarinic M1 Receptors through a Three-step Binding Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 7. Pirenzepine--a ligand with original binding properties to muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muscarinic cholinergic receptor subtypes in the human brain. II. Quantitative autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirenzepine Pharmacokinetics and Bioavailability in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine is a selective M1 muscarinic receptor antagonist, recognized for its ability to inhibit gastric acid secretion at doses that do not significantly affect gastrointestinal motility, the cardiovascular system, or other functions typically impacted by non-selective anticholinergic agents.[1][2] This selectivity has made it a subject of extensive research, not only in the context of peptic ulcer disease but also for novel applications such as the control of myopia.[1][3][4] Understanding the pharmacokinetic (PK) and bioavailability profile of pirenzepine in various animal models is crucial for preclinical development, dose-response characterization, and the accurate extrapolation of data to human clinical trials.

This technical guide provides a consolidated overview of pirenzepine's pharmacokinetics and bioavailability across key animal models, presenting quantitative data, detailed experimental protocols, and visual diagrams of workflows and mechanisms to support ongoing research and development efforts.

Pharmacokinetic Profile of Pirenzepine

The pharmacokinetic profile of pirenzepine has been characterized in several animal species, most notably in rats and dogs. The drug's absorption, distribution, metabolism, and excretion (ADME) properties vary depending on the route of administration and the animal model studied.

Pharmacokinetics in Rats

Studies in Sprague-Dawley rats have been fundamental in elucidating the basic pharmacokinetic parameters of pirenzepine. Following intravenous administration, the drug exhibits a bi-phasic decrease in blood concentration.[5] Oral administration results in slower absorption.[5]

Table 1: Pharmacokinetic Parameters of Pirenzepine in Rats

| Parameter | Route of Admin. | Dose | Value | Species/Strain | Source |

|---|---|---|---|---|---|

| Elimination Half-life (t½) | Intravenous (IV) | 2 mg/kg | Phase 1: 1 hrPhase 2: 8 hr | SD-JCL Rats | [5] |

| Time to Max. Conc. (Tmax) | Oral (PO) | 20 mg/kg | 3 hr | SD-JCL Rats |[5] |

Pharmacokinetics in Other Animal Models

Pirenzepine has also been evaluated in dogs, where it has been shown to effectively reduce gastric acid secretion and gastrin release in response to food.[6] Studies in pigs have been designed to assess the pharmacokinetics of topical formulations for diabetic neuropathy.[7] While detailed quantitative PK parameters from these studies are limited in the publicly available literature, the experimental designs provide valuable context.

Bioavailability

The bioavailability of pirenzepine is a critical factor, particularly given its primary administration via the oral route for systemic effects.

Oral Bioavailability in Rats

In rats, the bioavailability following oral administration is notably low. A study comparing intravenous and oral routes showed that after a single oral dose, urinary excretion was only 8%, whereas 91% was excreted in the feces, indicating limited absorption from the gastrointestinal tract.[5] In contrast, after intravenous injection, about 46% of the dose was excreted in urine and 53% in feces.[5]

Experimental Protocols & Methodologies

Detailed and reproducible methodologies are the cornerstone of pharmacokinetic research. Below are summaries of protocols derived from key studies.

Single-Dose Pharmacokinetic Study in Rats

This protocol outlines the methodology used to determine the absorption, distribution, and excretion of ¹⁴C-labeled pirenzepine in rats.[5]

-

Animal Model: SD-JCL rats.

-

Drug Formulation: ¹⁴C-labelled 5,11-dihydro-11-[(4-methyl-1-piperazinyl) acetyl]-6H-pyrido[2,3-b][8][9]-benzodiazepin-6-one-dihydrochloride (pirenzepine).

-

Administration Routes and Doses:

-

Intravenous (IV): A single 2 mg/kg dose.

-

Subcutaneous (SC): A single 2 mg/kg dose.

-

Oral (PO): A single 20 mg/kg dose.

-

-

Sampling:

-

Blood samples are collected at various time points post-administration.

-

Tissues are harvested to determine drug distribution.

-

Urine and feces are collected over 96 hours to measure excretion.

-

-

Analytical Method: Quantification of radioactivity in blood, tissues, urine, and feces to determine the concentration of pirenzepine and its metabolites.

-

Pharmacokinetic Analysis: Blood concentration-time data is used to calculate key parameters such as elimination half-life. Tissue concentrations are assessed to understand distribution, and excretion data is used to estimate bioavailability.

Pharmacodynamic Study in Dogs

This protocol was designed to assess the long-term effects of pirenzepine on gastric function.[6]

-

Animal Model: Four conscious gastric fistula dogs.

-

Drug Administration: Pirenzepine administered orally at a dose of 2 mg/kg for 24 weeks.

-

Pharmacodynamic Assessments:

-

Measurement of gastric acid and pepsin secretion in response to food and histamine infusion.

-

Determination of gastrin and histamine release in response to the same stimuli.

-

-

Sampling: Plasma concentrations of pirenzepine were measured to confirm absorption.

-

Objective: To evaluate the long-term efficacy and potential for tolerance or rebound effects on gastric secretion.

Visualizations: Workflows and Mechanisms

Diagrams are provided to visually represent common experimental processes and the drug's mechanism of action.

Caption: General workflow for a typical animal pharmacokinetic study.

Caption: Pirenzepine's mechanism of action on gastric acid secretion.

Metabolism

The metabolism of pirenzepine involves the cytochrome P-450 enzyme system. Studies using liver microsomes from rats and pigs have shown that pirenzepine interacts with the haem iron of cytochrome P-450.[10][11] This interaction, however, was not observed with human liver microsomes, suggesting potential species-specific differences in metabolism.[10] The interaction likely occurs through the tertiary amine group of the pirenzepine molecule.[10]

Conclusion

The pharmacokinetic and bioavailability data from animal models, primarily rats, indicate that pirenzepine has a complex absorption profile with low oral bioavailability. Intravenous administration leads to a more predictable, bi-phasic elimination pattern. The drug's selective antagonism of M1 receptors is the key to its pharmacodynamic effects on gastric secretion. The provided experimental protocols and workflows serve as a foundation for designing future preclinical studies. Further research, especially in species other than rodents, is necessary to fully delineate the metabolic pathways and to enhance the translation of preclinical findings to clinical outcomes.

References

- 1. Pirenzepine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in peptic ulcer disease and other allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of pirenzepine and atropine on vagal and cholinergic gastric secretion and gastrin release and on heart rate in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pirenzepine affects scleral metabolic changes in myopia through a non-toxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prevention of form-deprivation myopia with pirenzepine: a study of drug delivery and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption, distribution and excretion of 14C-pirenzepine in rats. Accumulation characteristics after multiple dose regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect on gastric secretion, gastrin and histamine release during and after long-term treatment by pirenzepine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assess single dose pharmacokinetics, in Vitro release and retention and tissue distribution of topically administered pirenzepine - NORTH CAROLINA STATE UNIV [portal.nifa.usda.gov]

- 8. The pharmacokinetic profile of pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [A selective antimuscarinic agent: pirenzepine. Review of its pharmacologic and clinical properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of pirenzepine interaction with cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pirenzepine: A Technical Guide to In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of pirenzepine, a selective M1 muscarinic antagonist. The document focuses on quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering a comparative analysis of its performance in laboratory and clinical settings.

In Vitro Efficacy of Pirenzepine

Pirenzepine's in vitro efficacy is primarily characterized by its binding affinity and functional selectivity for muscarinic acetylcholine receptors (mAChRs). As a "selective" M1 antagonist, it exhibits a higher affinity for the M1 receptor subtype compared to other muscarinic receptors.[1][2][3][4][5] This selectivity is the foundation of its targeted therapeutic action.

Muscarinic Receptor Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of pirenzepine for different muscarinic receptor subtypes. These experiments typically involve the use of a radiolabeled ligand that binds to the receptors, and the displacement of this ligand by increasing concentrations of pirenzepine is measured to calculate its binding affinity, often expressed as the inhibition constant (Ki), dissociation constant (Kd), or the negative logarithm of the antagonist's molar concentration producing 50% inhibition (pKi).

| Receptor Subtype | Tissue/Cell Line | Ligand | Pirenzepine Affinity Constant | Reference |

| M1 | Human m1 (CHO-K1 cells) | [3H]-N-methylscopolamine | pKi = 8.74 | [6] |

| M1 | Rat Cerebral Cortex | [3H]pirenzepine | Kd = 12 nM | [7] |

| M1 | Rat Cerebral Cortex | [3H]quinuclidinyl benzilate | Ki = 1.8 x 10⁻⁸ M | [8] |

| M1 | Rabbit Vas Deferens | Functional Assay | pA2 = 8.49 | [6] |

| M2 | Human m2 (CHO-K1 cells) | [3H]-N-methylscopolamine | pKi = 7.35 | [6] |

| M2 | Rat Heart | [3H]quinuclidinyl benzilate | Ki = 310 nM | [7] |

| M2 | Bovine Tracheal Smooth Muscle | [3H]quinuclidinyl benzilate | Ki = 6.9 x 10⁻⁷ M | [8] |

| M2 | Rat Left Atria | Functional Assay | pA2 = 6.63 | [6] |

| M3 | Human m3 (CHO-K1 cells) | [3H]-N-methylscopolamine | pKi (low affinity) | [6] |

| M3 | Rat Ileum | Functional Assay | High Affinity (pA2=8.04 for derivative) | [6] |

| M4 | Human m4 (CHO-K1 cells) | [3H]-N-methylscopolamine | pKi = 8.32 | [6] |

| M5 | Human m5 (CHO-K1 cells) | [3H]-N-methylscopolamine | pKi = 8.32 | [6] |

Experimental Protocol: Radioligand Binding Assay

A common protocol for determining pirenzepine's binding affinity involves the following steps:

-

Membrane Preparation: Tissues or cells expressing the target muscarinic receptors are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membrane preparations are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine or [3H]quinuclidinyl benzilate) and varying concentrations of unlabeled pirenzepine.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of pirenzepine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays assess the ability of pirenzepine to antagonize the physiological effects mediated by muscarinic receptor activation. These assays provide insights into the drug's efficacy at a cellular or tissue level. Pirenzepine has been shown to selectively inhibit M1 receptor-mediated responses, such as the breakdown of phosphoinositides, with lower potency at inhibiting M2 receptor-mediated responses like the inhibition of adenylate cyclase.[7]

| Assay Type | Tissue/Cell Line | Agonist | Pirenzepine Effect | Reference |

| Phosphoinositide Breakdown | Rat Brain | Muscarinic Agonists | Ki = 21 nM | [7] |

| Adenylate Cyclase Inhibition | Rat Brain | Muscarinic Agonists | Ki = 310 nM | [7] |

| Gastric Acid Secretion | Isolated Mouse Stomach | Bethanechol | Dose-dependent inhibition | [9] |

| Smooth Muscle Contraction | Guinea-pig Ileum | Bethanechol | Dose-dependent inhibition | [9] |

| Atrial Contraction | Guinea-pig Atrium | Bethanechol | Dose-dependent inhibition | [9] |

Experimental Protocol: Phosphoinositide Breakdown Assay

This assay measures the accumulation of inositol phosphates, a downstream effect of M1 receptor activation.

-

Cell Culture and Labeling: Cells expressing M1 receptors are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: The cells are then stimulated with a muscarinic agonist in the presence or absence of varying concentrations of pirenzepine.

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

-

Separation: The different inositol phosphate species are separated using anion-exchange chromatography.

-

Quantification: The radioactivity of the eluted fractions is measured to quantify the amount of inositol phosphate accumulation.

-

Data Analysis: The inhibitory effect of pirenzepine is determined by comparing the agonist-stimulated inositol phosphate levels in the presence and absence of the antagonist.

Signaling Pathway of Pirenzepine's M1 Receptor Antagonism

Caption: Pirenzepine blocks the M1 receptor, inhibiting the Gq/PLC signaling cascade.

In Vivo Efficacy of Pirenzepine

The in vivo efficacy of pirenzepine has been extensively studied in two primary therapeutic areas: the inhibition of myopia progression and the reduction of gastric acid secretion for the treatment of peptic ulcers.

Efficacy in Myopia Control

Clinical trials and animal studies have demonstrated that pirenzepine can effectively slow the progression of myopia, primarily by inhibiting the axial elongation of the eye.[10][11][12][13][14][15][16]

Clinical Trial Data in Children

| Study Duration | Treatment Group | Placebo Group | Outcome Measure | Reduction in Myopia Progression | Reference |

| 1 Year | 2% Pirenzepine Gel | Placebo Gel | Mean Myopia Progression | 0.27 D (51%) | [11][16] |

| 2 Years | 2% Pirenzepine Gel | Placebo Gel | Mean Myopia Progression | 0.41 D (41%) | [10][15] |

Animal Model Data

| Animal Model | Administration | Pirenzepine Dose | Control Group | Outcome | Reference |

| Chick | Intravitreal Injection | 500 µg | Saline | Prevented induced myopia (+0.9 D vs -13.7 D) | [12] |

| Tree Shrew | Subconjunctival | 17.7 µmol | Saline | Reduced axial myopia (-2.1 D vs -14.1 D) | [13] |

| Guinea Pig | Topical | 10% Pirenzepine | Saline | Prevented lens-induced myopia | [17] |

Experimental Protocol: Animal Model of Form-Deprivation Myopia

-

Animal Model Selection: A suitable animal model, such as chicks or tree shrews, is chosen.

-

Induction of Myopia: Monocular form deprivation is induced in one eye, typically by placing a translucent occluder over it. The contralateral eye serves as a control.

-

Drug Administration: Pirenzepine is administered to the form-deprived eye via a specified route (e.g., intravitreal injection, subconjunctival injection, or topical application) at predetermined doses and frequencies. A control group receives a vehicle (e.g., saline).

-

Biometric Measurements: At the end of the experimental period, various ocular parameters are measured, including refractive error (using retinoscopy or autorefraction) and axial length (using A-scan ultrasonography).

-

Data Analysis: The differences in refractive error and axial length between the treated and control eyes, as well as between the pirenzepine and vehicle groups, are statistically analyzed to determine the efficacy of pirenzepine in preventing myopia.

Experimental Workflow for Myopia Studies

Caption: Workflow of a typical preclinical study on pirenzepine for myopia.

Efficacy in Peptic Ulcer Disease

Pirenzepine was initially developed for the treatment of peptic ulcer disease due to its ability to reduce gastric acid secretion.[3][5] It achieves this by selectively blocking M1 receptors on gastric parietal cells.

| Study Type | Pirenzepine Dose | Effect on Gastric Acid | Reference |

| Healthy Volunteers | 75 mg/day | 26% reduction in nocturnal hydrogen ion activity | [18] |

| Healthy Volunteers | 150 mg/day | 36% reduction in nocturnal hydrogen ion activity | [18] |

| Healthy Volunteers | 25 mg twice daily | 50-55% reduction in basal acid output | [19] |

| Duodenal Ulcer Patients | 100-150 mg/day | Superior to placebo in promoting healing | [5] |

Logical Relationship: In Vitro Affinity to In Vivo Efficacy

Caption: Pirenzepine's M1 selectivity in vitro translates to its in vivo effects.

Conclusion

Pirenzepine demonstrates a clear and consistent profile as a selective M1 muscarinic antagonist. Its high affinity for M1 receptors, as established through in vitro binding and functional assays, directly correlates with its observed in vivo efficacy in both slowing the progression of myopia and reducing gastric acid secretion. The detailed experimental protocols provided in this guide serve as a foundation for future research and development involving pirenzepine and other selective muscarinic receptor modulators. The quantitative data presented in a structured format allows for a direct comparison of its effects across different experimental conditions, highlighting its therapeutic potential.

References

- 1. Effects of Pirenzepine on Pupil Size and Accommodation in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pirenzepine--a ligand with original binding properties to muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pirenzepine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in peptic ulcer disease and other allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Does pirenzepine distinguish between 'subtypes' of muscarinic receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two-year multicenter, randomized, double-masked, placebo-controlled, parallel safety and efficacy study of 2% pirenzepine ophthalmic gel in children with myopia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Pirenzepine prevents form deprivation myopia in a dose dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The M1 muscarinic antagonist pirenzepine reduces myopia and eye enlargement in the tree shrew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Safety and efficacy of 2% pirenzepine ophthalmic gel in children with myopia: a 1-year, multicenter, double-masked, placebo-controlled parallel study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Effects of pirenzepine on lens-induced myopia in the guinea-pig] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of pirenzepine on gastric acidity in healthy volunteers using ambulatory 24 hour intragastric pH-monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of gastric acid secretion by pirenzepine (LS 519) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirenzepine for Myopia Progression: A Technical Guide

This document provides a comprehensive technical overview of pirenzepine as a pharmacological agent for the control of myopia progression. It synthesizes findings from key preclinical and clinical studies, detailing the proposed mechanisms of action, clinical efficacy, safety profiles, and experimental protocols. The information is intended to serve as a core resource for professionals engaged in ophthalmic research and drug development.

Introduction: The Rationale for Pirenzepine in Myopia Control

Myopia, or nearsightedness, is a significant global health concern, with its prevalence rapidly increasing. The condition, characterized by excessive axial elongation of the eye, elevates the risk of severe ocular pathologies such as retinal detachment, glaucoma, and myopic maculopathy.[1][2] This has spurred research into effective interventions to slow its progression in children and adolescents. Pharmacological approaches, particularly the use of muscarinic receptor antagonists, have emerged as a promising strategy.[3][4]

Pirenzepine, a relatively selective M1 muscarinic antagonist, has been investigated as a potential treatment for myopia.[5][6] Unlike non-selective antagonists like atropine, pirenzepine was hypothesized to offer a more favorable side-effect profile—specifically, causing less mydriasis (pupil dilation) and cycloplegia (loss of accommodation)—while retaining efficacy in slowing eye growth.[7][8] This guide consolidates the pivotal research that has defined its role in the field.

Mechanism of Action

Pirenzepine's primary mechanism in myopia control is believed to be the blockade of specific muscarinic acetylcholine receptors (mAChRs) located in the retina and sclera, which are involved in the signaling cascade that regulates scleral remodeling and axial growth.

-

Receptor Selectivity: Pirenzepine is considered a partially selective M1/M4 antagonist.[9][10] While initially thought to act primarily through M1 receptors, evidence from animal models suggests that both M1 and M4 receptor pathways are involved in the inhibition of myopia.[9][10] Studies in tree shrews, a mammalian model with both M1 and M4 receptors, demonstrated that highly selective antagonists for both M1 (MT7 toxin) and M4 (MT3 toxin) receptors could independently reduce the development of form-deprivation myopia.[9][10]

-

Site of Action: The precise ocular tissue where pirenzepine exerts its effect is a subject of ongoing research. Evidence points to both the retina and the sclera. The presence of all five muscarinic receptor subtypes (m1 to m5) has been confirmed in human scleral fibroblasts, indicating that the sclera is a direct potential site of action for muscarinic antagonists to modulate scleral remodeling and prevent excessive elongation. Animal studies suggest pirenzepine may prevent axial elongation by transiently modulating scleral glycosaminoglycan synthesis.[7][11]

Below is a diagram illustrating the proposed signaling pathway.

Quantitative Data from Clinical Trials

Multiple multicenter, randomized, double-masked, placebo-controlled trials have evaluated the efficacy and safety of a 2% pirenzepine ophthalmic gel formulation. The data consistently show a statistically significant reduction in the rate of myopia progression.

Table 1: Efficacy of 2% Pirenzepine Ophthalmic Gel in Human Clinical Trials

| Study | Duration | Treatment Group (n) | Placebo Group (n) | Mean Myopia Progression (Pirenzepine) | Mean Myopia Progression (Placebo) | Reduction in Progression vs. Placebo | p-value |

|---|---|---|---|---|---|---|---|

| Siatkowski et al., 2004[12] | 1 Year | 2% Pirenzepine b.i.d. (117) | Vehicle b.i.d. (57) | -0.26 D | -0.53 D | 51% | <0.001 |

| Tan et al., 2005[13] | 1 Year | 2% Pirenzepine b.i.d. (141) | Vehicle b.i.d. (71) | -0.47 D | -0.84 D | 44% | <0.001 |

| Tan et al., 2005[13] | 1 Year | 2% Pirenzepine q.d. (141) | Vehicle b.i.d. (71) | -0.70 D | -0.84 D | 17% | 0.235 |

| Siatkowski et al., 2008[14] | 2 Years | 2% Pirenzepine b.i.d. (53) | Vehicle b.i.d. (31) | -0.58 D | -0.99 D | 41% | 0.008 |

D = Diopters; b.i.d. = twice daily; q.d. = once daily. Data represents mean change in spherical equivalent from baseline.

Table 2: Safety and Tolerability of 2% Pirenzepine Ophthalmic Gel (1-Year Data)

| Adverse Event | Pirenzepine Group (%) (n=117)[12] | Placebo Group (%) (n=57)[12] | Pirenzepine-Treated (%) (n=282)[13] |

|---|---|---|---|

| Withdrawal due to Adverse Event | 11% | 0% | 11% |

| Gel Residue on Eyelids | Common | Common | Not specified |

| Blurred Vision at Near | Common | Infrequent | Not specified |

| Asymptomatic Conjunctival Reactions | Common | Infrequent | Dosing-related follicles/papillae |

| Accommodative Insufficiency | 4% (led to discontinuation) | 0% | Not specified |

Note: "Common" and "Infrequent" are qualitative descriptors from abstracts.[5][15] The most frequent adverse events leading to discontinuation were related to antimuscarinic effects like blurred vision.[12]

Preclinical Research in Animal Models

Animal studies were crucial in establishing the dose-dependent efficacy and mechanism of pirenzepine.

Table 3: Pirenzepine Efficacy in Animal Models of Myopia

| Species | Myopia Model | Pirenzepine Administration | Key Findings | Reference |

|---|---|---|---|---|

| Chick | Form Deprivation | Daily intravitreal injection | Dose-dependent prevention of myopia and axial elongation (ED50 of 175 µg). | [16] |

| Tree Shrew | Form Deprivation | Daily subconjunctival injection | Reduces myopia and eye enlargement. | [9] |

| Guinea Pig | Form Deprivation | Topical ophthalmic solution (1%, 2%, 4%) | 2% and 4% solutions significantly prevented myopia by inhibiting axial elongation. | [17] |

| Rhesus Monkey | Form Deprivation | 5% topical solution (2 drops/day) | As effective as atropine at reducing myopia progression. |[7] |

Experimental Protocols: A Representative Clinical Trial

The methodologies employed in the pivotal human trials for pirenzepine were rigorous and serve as a template for future studies in this class of drugs.

5.1 Study Design A typical protocol is a two-year, multicenter, randomized, double-masked, placebo-controlled, parallel-group study.[14]

-

Randomization: Patients are randomized, often in a 2:1 ratio, to receive either 2% pirenzepine ophthalmic gel or a matching placebo (vehicle) gel.[12][14]

-

Masking: The identity of the treatment is masked from the patient, parents/guardians, investigators, and clinical site personnel.

5.2 Participant Profile

-

Inclusion Criteria:

5.3 Intervention

-

Investigational Product: 2% pirenzepine ophthalmic gel.

-

Control: Placebo (vehicle) ophthalmic gel.

-

Dosage Regimen: One drop applied topically to each eye twice daily (b.i.d.).[14]

5.4 Outcome Measures

-

Primary Efficacy Outcome: The change from baseline in spherical equivalent refractive error as measured by cycloplegic autorefraction at the 12-month and 24-month follow-up visits.[5][14]

-

Secondary Efficacy Outcome: Change from baseline in axial length, measured by A-scan ultrasonography.[18]

-

Safety Outcomes: Monitoring of ocular and systemic signs and symptoms, adverse event reporting, visual acuity, slit-lamp biomicroscopy, and ophthalmoscopy.

5.5 Procedural Workflow The workflow for a participant in a pirenzepine clinical trial is visualized below.

References

- 1. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 2. sciencedaily.com [sciencedaily.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Myopia - Wikipedia [en.wikipedia.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Muscarinic antagonist control of myopia: a molecular search for the M1 receptor in chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Pirenzepine on Pupil Size and Accommodation in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A tolerability study of pirenzepine ophthalmic gel in myopic children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Muscarinic antagonist control of myopia: evidence for M4 and M1 receptor-based pathways in the inhibition of experimentally-induced axial myopia in the tree shrew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Pirenzepine affects scleral metabolic changes in myopia through a non-toxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety and efficacy of 2% pirenzepine ophthalmic gel in children with myopia: a 1-year, multicenter, double-masked, placebo-controlled parallel study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. One-year multicenter, double-masked, placebo-controlled, parallel safety and efficacy study of 2% pirenzepine ophthalmic gel in children with myopia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two-year multicenter, randomized, double-masked, placebo-controlled, parallel safety and efficacy study of 2% pirenzepine ophthalmic gel in children with myopia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Pirenzepine prevents form deprivation myopia in a dose dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of pirenzepine ophthalmic solution on form-deprivation myopia in the guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

Pirenzepine: A Novel Therapeutic Avenue for Peripheral Neuropathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Peripheral neuropathy, a debilitating condition characterized by damage to the peripheral nerves, presents a significant unmet medical need. Current therapeutic strategies are often limited to symptomatic relief. Pirenzepine, a selective M1 muscarinic acetylcholine receptor (M1R) antagonist, has emerged as a promising disease-modifying agent, with a growing body of preclinical and clinical evidence supporting its potential in treating various forms of peripheral neuropathy, including diabetic, chemotherapy-induced, and HIV-associated neuropathy. This guide provides a comprehensive overview of the application of pirenzepine in peripheral neuropathy studies, focusing on its mechanism of action, experimental validation, and clinical development.

Mechanism of Action: M1R Antagonism and Neurorestoration

Pirenzepine's therapeutic effect in peripheral neuropathy is primarily attributed to its role as a selective antagonist of the M1 muscarinic acetylcholine receptor.[1][2][3][4] In sensory neurons, M1R signaling is understood to exert a tonic suppression of axonal growth and mitochondrial function.[5] By blocking this receptor, pirenzepine effectively removes this "brake," initiating a cascade of downstream events that promote nerve repair and regeneration.[2]

The proposed signaling pathway involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][4][6] M1R antagonism by pirenzepine leads to AMPK activation, which in turn stimulates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1] This pathway enhances mitochondrial biogenesis and function, correcting the mitochondrial dysfunction often implicated in the pathogenesis of peripheral neuropathies.[1][5][7][8] The restoration of mitochondrial health provides the necessary energy for axonal regeneration and functional recovery.[5]

Below is a diagram illustrating the proposed signaling pathway of pirenzepine in promoting nerve regeneration.

Preclinical Studies: Efficacy in Diverse Neuropathy Models

Extensive preclinical research has demonstrated the neuroprotective and restorative effects of pirenzepine in various rodent models of peripheral neuropathy.

Diabetic Peripheral Neuropathy (DPN)

In streptozotocin (STZ)-induced diabetic rodent models, pirenzepine has been shown to prevent and reverse multiple indices of neuropathy.[1][9] Topical and systemic administration of pirenzepine prevented thermal hypoalgesia, tactile allodynia, and the loss of intraepidermal nerve fibers (IENF).[9][10] Furthermore, it preserved both large and small nerve fiber function, as evidenced by the prevention of slowing in motor and sensory nerve conduction velocities (MNCV and NCV).[1]

| Parameter | Animal Model | Pirenzepine Treatment | Outcome | Reference |

| Thermal Sensation | STZ-diabetic mice | 0.1-10 mg/kg/d s.c. for 4 weeks | Prevention of heat hypoalgesia | [11] |

| Intraepidermal Nerve Fiber Density (IENFD) | STZ-diabetic mice | 0.1-10 mg/kg/d s.c. for 4 weeks | Prevention of IENF loss | [11] |

| Nerve Conduction Velocity (NCV) | STZ-diabetic rats | Systemic administration | Prevention of reduced sensory NCV | [1] |